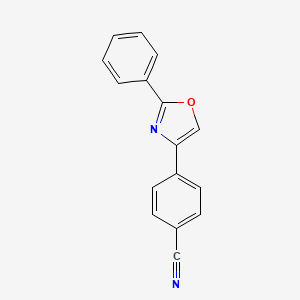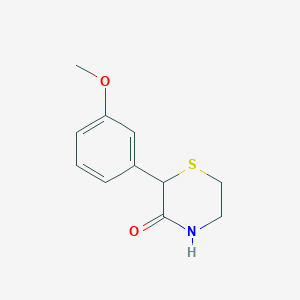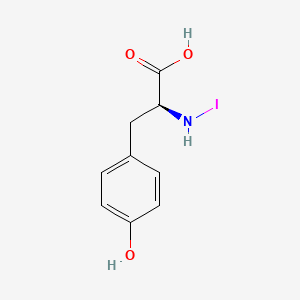
3-(methoxymethyl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methoxymethyl)pyridine-4-carbonitrile is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a methoxymethyl group attached to the third position and a carbonitrile group attached to the fourth position of the pyridine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with methanol in the presence of a strong acid catalyst to form 3-(methoxymethyl)pyridine. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the carbonitrile group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
3-(methoxymethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-(formylmethyl)pyridine-4-carbonitrile or 3-(carboxymethyl)pyridine-4-carbonitrile.
Reduction: 3-(methoxymethyl)pyridine-4-amine or 3-(methoxymethyl)pyridine-4-aldehyde.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-(methoxymethyl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 3-(methoxymethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carbonitrile groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
3-(hydroxymethyl)pyridine-4-carbonitrile: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
3-(methoxymethyl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-cyanopyridine: Lacks the methoxymethyl group but has a similar carbonitrile group at the fourth position.
Uniqueness
3-(methoxymethyl)pyridine-4-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds with specific properties.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
3-(methoxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,6H2,1H3 |
InChI 键 |
ORDNKZGFKGQYIL-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CN=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


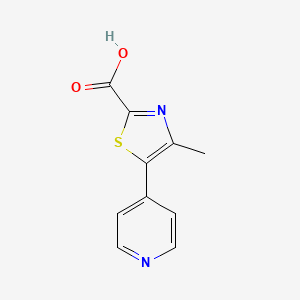
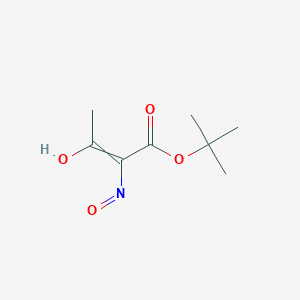
![2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine](/img/structure/B8676220.png)

![(6-Chlorobenzo[1,3]dioxol-5-ylmethyl)cyclopropylamine](/img/structure/B8676223.png)
![8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8676228.png)

![3H-benzo[f]chromene](/img/structure/B8676244.png)
![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8676247.png)
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-dibroMo-, 5-(1,1-diMethylethyl) 6-Methyl ester, (6S)-](/img/structure/B8676255.png)

